2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
Description
Propriétés
IUPAC Name |
2,4-dichloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N2OS/c25-17-7-5-16(6-8-17)15-31-23-14-29(22-4-2-1-3-20(22)23)12-11-28-24(30)19-10-9-18(26)13-21(19)27/h1-10,13-14H,11-12,15H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUCVJXGWGYUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the indole core: This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the indole ring with a chlorophenyl group, typically using a chlorophenyl halide in the presence of a base.
Attachment of the benzamide moiety: The final step involves the formation of the amide bond between the indole derivative and the benzamide group, usually through a condensation reaction with a suitable amine and carboxylic acid derivative.
Analyse Des Réactions Chimiques
2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Applications De Recherche Scientifique
Anticancer Applications
Recent studies have highlighted the potential of this compound as an anticancer agent. The synthesis of derivatives containing similar structural motifs has shown promising results against various cancer cell lines. For instance, compounds derived from 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide exhibited notable anticancer effects on cervical HeLa cells and gastric adenocarcinoma AGS cells, with IC50 values ranging from 0.89 to 9.63 µg/mL . This suggests that modifications to the benzamide structure can enhance its anticancer properties.
Case Study: Structure-Activity Relationship (SAR)
A study focusing on the SAR of related compounds revealed that the presence of both the sulfonamide and chalcone moieties significantly contributed to the anticancer activity. The incorporation of different aromatic substituents was also shown to affect potency, indicating that further structural modifications could yield even more effective derivatives .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. Sulfonamide derivatives have been noted for their broad-spectrum activity against bacterial and fungal strains. For example, some synthesized sulfonamides have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity comparable to established drugs like fluconazole .
In Vitro Screening Results
In vitro studies have shown that certain derivatives exhibit significant antibacterial potency, with minimum inhibitory concentrations (MICs) in the low micromolar range. For instance, specific derivatives were found to be effective against Staphylococcus aureus and Escherichia coli, indicating their potential use in treating infections caused by resistant strains .
Enzyme Inhibition
Another notable application of 2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is its role as an enzyme inhibitor. Research has indicated that similar compounds can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and type 2 diabetes mellitus .
Mechanistic Insights
The mechanism of action often involves the interaction of these compounds with the active sites of enzymes, leading to inhibition of their activity. This has been supported by computational studies that model these interactions and predict binding affinities . Such insights are crucial for designing more effective inhibitors.
Summary Table of Applications
| Application | Activity Type | Key Findings |
|---|---|---|
| Anticancer | Cell Line Testing | Effective against HeLa and AGS cells (IC50: 0.89-9.63 µg/mL) |
| Antimicrobial | Broad-Spectrum Activity | Effective against Gram-positive/negative bacteria; MICs in low micromolar range |
| Enzyme Inhibition | Acetylcholinesterase & α-glucosidase | Potential therapeutic agents for AD and T2DM |
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylsulfanyl Group
BA97041 : 2,4-Dichloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
- Key Difference : The 4-chlorophenyl group in the target compound is replaced with a 4-nitrophenyl group.
- The molecular weight increases slightly (500.397 vs. ~500.4 for the target compound) due to the nitro group’s higher atomic mass .
C064-0168 : 4-Fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
- Key Difference : Fluorine replaces chlorine at both the benzamide (4-fluoro) and benzylsulfanyl (3-fluoro) positions.
- Impact : Fluorine’s smaller size and higher electronegativity may improve metabolic stability and membrane permeability. The molecular weight decreases to 446.49 (vs. ~500.4 for the target compound), suggesting reduced lipophilicity .
Modifications to the Sulfanyl Linker and Core Structure
BA99386 : 4-Chloro-N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
- Key Difference : A benzodioxin-carbamoylmethylsulfanyl group replaces the simple benzylsulfanyl linker.
- The molecular weight increases to 522.0152, which may affect solubility .
3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
- Key Difference : A benzenesulfonamide replaces the benzamide, and the indole’s 2-position is methylated.
- Impact: Sulfonamides are known for their acidity and hydrogen-bonding capacity, which could alter target binding. The molecular weight decreases to 362.87, reflecting the loss of one chlorine atom and the benzamide carbonyl .
Heterocyclic Core Replacements
2-Chloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-(methylsulfanyl)-1H-pyrazol-5-yl}benzamide
- Key Difference : A pyrazole ring replaces the indole core, and a sulfonyl group is introduced.
- Impact : The pyrazole’s smaller size and sulfonyl group’s electron-withdrawing nature may reduce steric hindrance and increase polarity. This structural shift could redirect biological activity toward different targets .
Implications for Drug Design
- Electron-Withdrawing Groups : Nitro (BA97041) and sulfonyl () substituents may enhance reactivity but reduce bioavailability due to increased polarity.
- Halogen Effects : Chlorine (target compound) offers lipophilicity and van der Waals interactions, while fluorine (C064-0168) improves stability and permeability.
Activité Biologique
2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of 2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can be represented as follows:
- Molecular Formula : C19H19Cl2N3OS
- Molecular Weight : 396.35 g/mol
This compound features a dichlorobenzamide core and an indole derivative, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related indole derivatives, suggesting that 2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide may exhibit similar properties.
Case Study: In Vitro Anticancer Evaluation
In vitro assays have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a study on a related indole derivative demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| HeLa | 12.5 | Cell cycle arrest |
Antibacterial Activity
The compound's antibacterial properties have also been investigated. Studies suggest that similar benzamide derivatives possess significant activity against both Gram-positive and Gram-negative bacteria.
In Vitro Antibacterial Assays
Research indicates that the presence of the chlorophenyl group enhances antibacterial efficacy. The following table summarizes the antibacterial activity against selected strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanisms underlying the biological activities of 2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide are multifaceted:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Disruption of the normal cell cycle progression, particularly at the G2/M checkpoint.
- Antibacterial Mechanism : Inhibition of bacterial cell wall synthesis or interference with protein synthesis.
Toxicity Studies
Toxicity Profile Summary
| Model Organism | Observed Toxicity Level |
|---|---|
| Daphnia magna | LC50 > 100 µg/mL |
| Zebrafish embryos | No observable effect at 50 µg/mL |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide?
- Methodological Answer : The compound can be synthesized via multi-step alkylation and benzoylation reactions. For example:
- Step 1 : Alkylation of 4-chloroaniline with a thiol-containing indole precursor (e.g., using 2-N-Boc-amino alcohols or aldehydes) to introduce the indol-1-yl-ethyl moiety .
- Step 2 : Benzoylation with 2,4-dichlorobenzoyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) to form the benzamide backbone .
- Purification : Use silica gel column chromatography or preparative HPLC for intermediates, and confirm purity via TLC or HPLC (>95%) .
Q. What analytical techniques are recommended for confirming the identity and purity of this compound?
- Methodological Answer :
- 1H NMR and ESI-MS : Essential for structural confirmation. For example, 1H NMR in DMSO-d6 should resolve peaks for the indole NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and methylene groups (~3–4 ppm). ESI-MS can verify molecular weight (e.g., [M+H]+ expected at ~530–550 Da depending on substituents) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis : Validate elemental composition (C, H, N, S, Cl) if commercial analytical data are unavailable .
Q. What safety considerations are critical when handling this compound?
- Methodological Answer :
- Hazard Classification : Likely classified as a skin sensitizer (Category 1) and eye irritant (Category 2) based on structural analogs .
- Handling Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid direct contact. Store in inert, airtight containers at –20°C for long-term stability .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste due to chlorine content .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?
- Methodological Answer :
- Variable Substituents : Modify the benzamide’s chlorine positions, indole sulfur linkage, or ethyl spacer length to assess impacts on receptor binding (e.g., using molecular docking with target proteins) .
- In Vitro Assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for GPCR targets) or enzyme inhibition studies (e.g., kinase panels) .
- Data Analysis : Use QSAR models to correlate substituent hydrophobicity (logP) or electronic effects (Hammett constants) with activity trends .
Q. What in vitro models are suitable for evaluating this compound's biological activity?
- Methodological Answer :
- Cell-Based Assays : Use human uterine smooth muscle cells (e.g., OT receptor-mediated Ca2+ flux assays) if targeting oxytocin-like pathways .
- Immune/Inflammation Models : Test in LPS-stimulated macrophages (e.g., TNF-α/IL-6 ELISA) if exploring anti-inflammatory potential, given the indole-thioether motif’s redox activity .
- Cytotoxicity Screening : Prioritize non-cancerous cell lines (e.g., HEK293) to rule off-target effects before advancing to in vivo studies .
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell passage number, serum batch, incubation time) .
- Batch Purity Verification : Re-analyze compound purity via NMR/HPLC, as impurities >2% can skew bioactivity .
- Meta-Analysis : Compare data across studies using tools like Prism or R to identify outliers or confounding variables (e.g., solvent used: DMSO vs. ethanol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
